Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Description
Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS No. 1707637-40-8) is a fluorinated heterocyclic compound with the molecular formula C₁₁H₈F₂N₂O₃ and a molecular weight of 254.19 g/mol . It features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,6-difluorophenyl group and at the 2-position with an ethyl carboxylate moiety.
Properties
IUPAC Name |
ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O3/c1-2-17-11(16)10-15-14-9(18-10)8-6(12)4-3-5-7(8)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEWLRFVIJUVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the difluorophenyl group, where electron-withdrawing fluorine atoms facilitate the substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceutical and agrochemical research. The presence of the difluorophenyl group allows for selective substitutions that can lead to diverse derivatives with varying properties .
Biology
Research indicates that Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate exhibits potential biological activities. Studies have suggested its antimicrobial and anticancer properties, making it a candidate for further exploration in drug development. For instance, its interaction with specific biological targets can modulate pathways associated with disease progression .
Case Study: Anticancer Activity
A study evaluated the anticancer effects of oxadiazole derivatives similar to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, indicating a promising avenue for therapeutic development.
Medicine
The compound is under investigation for its therapeutic potential in treating diseases where oxadiazole derivatives have shown efficacy. Its mechanism of action involves binding to specific enzymes or receptors due to the enhanced affinity provided by the difluorophenyl group.
Case Study: Drug Development
In a recent drug discovery project, researchers synthesized several oxadiazole derivatives and tested their efficacy against resistant bacterial strains. This compound was among those that exhibited promising results in inhibiting bacterial growth .
Industry
In industrial applications, this compound is used in developing materials with specific properties such as polymers and coatings. Its unique chemical characteristics make it suitable for creating high-performance materials that require enhanced stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations (e.g., fluorine vs. methyl groups) and heteroatom substitutions (e.g., oxadiazole vs. thiadiazole). Below is a detailed analysis:
Substituent Variations: Fluorine vs. Methyl Groups
Compound A: Ethyl 5-(2,6-dimethylphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS Not Provided)
- Structure : The 2,6-difluorophenyl group in the target compound is replaced with a 2,6-dimethylphenyl substituent.
- Synthesis : Synthesized via a visible-light-promoted cyclization of aldehydes, yielding 79% efficiency .
- Spectral Data :
- Key Difference : The electron-donating methyl groups in Compound A reduce the ring’s electron deficiency compared to the electron-withdrawing fluorine substituents in the target compound. This may influence reactivity in further functionalization or biological interactions.
Heteroatom Substitutions: Oxadiazole vs. Thiadiazole
Compound B: Ethyl 5-(2,6-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate (CAS No. 1361019-08-0)
- Structure : The oxygen atom in the oxadiazole ring is replaced with sulfur , forming a 1,3,4-thiadiazole core .
- Molecular Weight : ~270.25 g/mol (estimated based on sulfur’s atomic mass).
Functional Group Variations: Carboxylate vs. Other Esters
Compound C: Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS No. 99367-44-9)
- Structure : Substituted with a 4-methoxyphenyl group instead of 2,6-difluorophenyl .
- Key Difference : The methoxy group introduces steric bulk and electron-donating effects, which may reduce ring strain compared to fluorine’s electron-withdrawing nature.
Tabulated Comparison of Key Analogs
Biological Activity
Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This compound's unique structure, characterized by a difluorophenyl group, enhances its reactivity and biological interactions. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative studies with related compounds.
This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of fluorine atoms in the phenyl group is significant as it influences the compound's electronic properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to various enzymes or receptors involved in critical biological pathways. Ongoing research aims to elucidate the precise molecular targets and pathways affected by this compound.
Biological Activities
Research has indicated several areas where this compound exhibits significant biological activity:
-
Anticancer Activity :
- Studies have shown that derivatives of oxadiazoles can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values lower than that of standard chemotherapeutics like doxorubicin in assays against human breast adenocarcinoma (MCF-7) and other cancer cell lines .
- A comparative study highlighted that certain oxadiazole derivatives induced apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have focused on the biological activity of similar oxadiazole compounds:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 Cells | 0.12–2.78 | |
| Compound B | hCA IX | 0.089 | |
| This compound | Various Cancer Lines | <10 |
These findings indicate a promising profile for this compound in anticancer research.
Comparative Analysis with Similar Compounds
The activity of this compound can be compared with other oxadiazole derivatives:
| Compound Name | Substituent | Biological Activity |
|---|---|---|
| Ethyl 5-(2,4-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate | 2,4-Difluoro | Moderate Cytotoxicity |
| Ethyl 5-(2,6-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate | 2,6-Dichloro | Lower Activity than Doxorubicin |
The presence of fluorine atoms appears to enhance stability and increase biological activity compared to other substituents.
Q & A
Q. What synthetic routes are available for Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate, and what are their key steps?
The compound can be synthesized via cyclization reactions starting from substituted hydrazides or through Sandmeyer bromination followed by cross-coupling reactions. For example, Schäfer et al. demonstrated a scalable method using tert-butyl nitrite for diazotization and bromination of precursor amines, achieving yields of ~71% under mild conditions . Key steps include diazonium salt formation and Suzuki-Miyaura coupling for aryl group introduction.
Q. How is the structural characterization of this compound performed?
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the molecular structure, including bond lengths and angles. For instance, Acta Crystallographica Section E reports XRD data for structurally similar 1,3,4-oxadiazole derivatives, highlighting planar geometry and intermolecular interactions . Complementary techniques like -NMR (e.g., δ 7.77–1.50 ppm for substituents) and LC-MS ( 279 [M+H]) validate purity and functional groups .
Q. What safety precautions are necessary when handling this compound?
The compound exhibits flammability (GHS07) and may cause skin/eye irritation (H315, H319). Researchers must use PPE, avoid open flames (P210), and store it in a dry, cool environment (<50°C) with inert gas purging (P402, P411) . Spills should be absorbed with inert materials (P390) and disposed of via licensed waste management (P501).
Q. What are the typical applications of 1,3,4-oxadiazole derivatives in academic research?
These derivatives are explored as bioactive scaffolds in medicinal chemistry, such as inhibitors of polyketide synthase 13 (Pks13-TE) for antitubercular drug development . Their electron-deficient oxadiazole core also makes them candidates for optoelectronic materials.
Advanced Research Questions
Q. How can conflicting yield data in synthetic protocols be resolved?
Contradictions in yields (e.g., 44% vs. 71% in cyclization vs. bromination steps) often arise from reaction scalability or purification efficiency. Systematic optimization of parameters like solvent polarity (e.g., DCM vs. ethanol), temperature (0°C vs. RT), and catalyst loading (triethylamine equivalence) is critical. Column chromatography (PE:EtOAc gradients) improves purity but may reduce yields .
Q. What advanced analytical methods differentiate this compound from structural analogs?
High-resolution mass spectrometry (HRMS) with exact mass measurement (e.g., 255.17 g/mol) and -NMR can distinguish it from analogs like ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-36-4). Computational tools (DFT) predict physicochemical properties (e.g., pKa 3.0 ± 0.10) to validate experimental data .
Q. How does the 2,6-difluorophenyl substituent influence reactivity and stability?
The electron-withdrawing fluorine atoms enhance thermal stability but may reduce nucleophilic substitution reactivity. Stability studies under varying pH and temperature (e.g., 409°C predicted boiling point) are essential for applications in aqueous or high-temperature environments .
Q. What strategies optimize regioselectivity in oxadiazole ring formation?
Regioselectivity is controlled by precursor design (e.g., acyl hydrazides vs. thiosemicarbazides) and cyclization agents (POCl₃, pTsOH). For example, p-toluenesulfonic acid (pTsOH) in DCM selectively promotes 1,3,4-oxadiazole formation over 1,2,4-isomers, as shown in antitubercular inhibitor synthesis .
Methodological Tables
Table 1. Key Synthetic Methods and Yields
| Method | Key Steps | Yield | Reference |
|---|---|---|---|
| Sandmeyer Bromination | Diazotization, Bromination | 71% | |
| Cyclization with pTsOH | Hydrazide cyclization | 44% |
Table 2. Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 255.17 g/mol | HRMS | |
| Predicted pKa | 3.00 ± 0.10 | Computational | |
| Boiling Point | 409.4 ± 55.0 °C | Simulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
